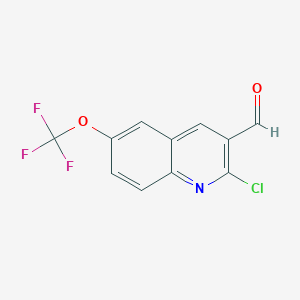

2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde

Übersicht

Beschreibung

“2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” is a chemical compound with the IUPAC name 2-chloro-6-quinolinyl trifluoromethyl ether . It has a molecular weight of 247.6 . The compound is stored at room temperature and is typically in the form of a powder .

Synthesis Analysis

The synthesis of “2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” and related compounds has been a topic of interest in recent years . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” is represented by the InChI code 1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H . This indicates that the compound consists of a quinoline ring system with a trifluoromethoxy group at the 6-position, a chloro group at the 2-position, and a carbaldehyde group at the 3-position .

Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” is a powder that is stored at room temperature . Its molecular weight is 247.6 . The compound’s InChI code is 1S/C10H5ClF3NO/c11-9-4-1-6-5-7(16-10(12,13)14)2-3-8(6)15-9/h1-5H .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

The trifluoromethoxy group in compounds like 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde is known for enhancing the biological activity of pharmaceuticals . This compound can serve as a precursor in synthesizing novel drugs with potential antibacterial and antioxidant activities. Its structure allows for the creation of quinoline derivatives, which are prominent in medicinal chemistry for their therapeutic properties .

Agrochemical Synthesis

In agriculture, compounds with a trifluoromethoxy group are less common, making 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde a valuable candidate for developing new agrochemicals. Its reactivity could lead to the synthesis of herbicides and pesticides with improved efficacy and reduced environmental impact .

Materials Science

The unique physicochemical properties of 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde make it a potential candidate for creating advanced materials. Its incorporation into polymers or coatings could result in materials with enhanced durability, chemical resistance, or novel electronic properties.

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It can be used to construct complex molecular architectures, including fused ring systems and heterocyclic compounds, which are crucial in developing new chemical entities for various applications .

Analytical Chemistry

In analytical chemistry, 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde can be used as a standard or reagent in spectroscopic analysis due to its distinct chemical structure. It could aid in the development of new analytical methods for detecting or quantifying other substances .

Environmental Science

Research into the environmental fate of fluorinated compounds like 2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde is essential. It can help understand the persistence and breakdown of such compounds in the environment, contributing to better environmental risk assessments .

Safety and Hazards

The safety information for “2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-4-8(18-11(13,14)15)1-2-9(6)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBIKDSQJWCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1OC(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethoxy)quinoline-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)

![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)